5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C16H15N3S and its molecular weight is 281.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.09866866 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
5-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been explored for their corrosion inhibition properties. A study demonstrated their effectiveness in preventing mild steel corrosion in HCl solutions, attributing their efficacy to the adsorption of these compounds on the metal surface, following the Langmuir adsorption isotherm (Yadav et al., 2013).
Electrochemical Behavior
The electrochemical behavior of 5-benzyl-4-(4'-methylphenyl)-4H-1,2,4-triazole-3-thiol (TTA) has been studied using cyclic voltammetry and differential pulse voltammetry. This research highlighted its potential in electrooxidation processes, particularly in basic media (Dilgin et al., 2007).
Synthesis and Characterization of Derivatives
Several studies have focused on the synthesis and characterization of derivatives of this compound. These derivatives are utilized for various chemical transformations and offer potential applications in creating new compounds with unique properties (Sarhan et al., 2008).
Antimicrobial Activity
The antimicrobial properties of derivatives containing this compound have been investigated. Compounds were tested against bacteria, mold, and yeast, showing significant potential in antimicrobial applications (Tien et al., 2016).
Molecular-Level Understanding of Inhibition Efficiency
The molecular structures of compounds containing this compound have been analyzed to understand their inhibition efficiencies. Such studies are crucial for developing effective corrosion inhibitors and understanding their interaction with metal surfaces (Gece & Bilgiç, 2012).
New DNA Methylation Inhibitors
Research into 4-substituted 4H-1,2,4-triazole-3-thiol derivatives has led to the development of new DNA methylation inhibitors, showcasing the potential of these compounds in cancer research and treatment (Hovsepyan et al., 2018).
Properties
IUPAC Name |
3-benzyl-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-12-7-9-14(10-8-12)19-15(17-18-16(19)20)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAZGXLPEDVTNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.